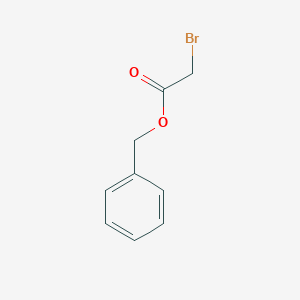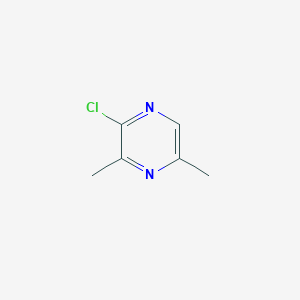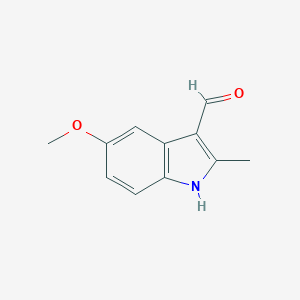
5-甲氧基-2-甲基-1H-吲哚-3-甲醛
描述
Synthesis Analysis
The synthesis of indole derivatives like 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde often involves nucleophilic substitution reactions. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile in regioselective reactions at the 2-position with various nucleophiles, leading to the formation of trisubstituted indole derivatives, which suggests a pathway for synthesizing similar compounds (Yamada et al., 2009). Other synthetic approaches involve the use of different indole carbaldehydes as starting materials in reactions that enable the introduction of various substituents into the indole core.
Molecular Structure Analysis
The molecular structure of indole derivatives, including 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, is characterized by the presence of an indole core, which is a fused pyrrole and benzene ring. Substituents like methoxy and methyl groups significantly influence the electronic and steric properties of the molecule. For instance, the crystal structure analysis of similar compounds reveals how substituents affect molecular conformation and intermolecular interactions (Ali et al., 2005).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions. The functional groups present, such as the carbaldehyde, offer reactive sites for these transformations. For example, the Vilsmeier reaction has been employed to convert the 3-carbaldehyde group into different functional groups, demonstrating the versatility of indole derivatives in organic synthesis (Acheson et al., 1979).
科学研究应用
-
Reductive Alkylation
- Application : It is used as a reactant in the preparation of alkylindoles via Ir-catalyzed reductive alkylation .
- Method : The process involves an Ir-catalyzed reductive alkylation . The exact experimental procedures and technical details are not provided.
- Results : The result is the synthesis of alkylindoles . Quantitative data or statistical analyses are not available.
-
Enantioselective Friedel-Crafts Alkylation
- Application : This compound is used as a reactant in enantioselective Friedel-Crafts alkylation .
- Method : The process involves an enantioselective Friedel-Crafts alkylation . The exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of enantioselective Friedel-Crafts alkylated compounds . Quantitative data or statistical analyses are not available.
-
Stereoselective Synthesis of Cyclopentaindolones
- Application : It is used as a reactant in the stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
- Method : The method involves a stereoselective [3+2] cyclopentannulation . The exact experimental procedures and technical details are not provided.
- Results : The result is the synthesis of cyclopentaindolones . Quantitative data or statistical analyses are not available.
-
Preparation of Imidazopyridines and Imidazobenzothiazoles
- Application : It is used as a reactant in the preparation of imidazopyridines and imidazobenzothiazoles .
- Method : The method involves the synthesis of imidazopyridines and imidazobenzothiazoles . The exact experimental procedures and technical details are not provided.
- Results : The result is the synthesis of imidazopyridines and imidazobenzothiazoles . Quantitative data or statistical analyses are not available.
-
Regio- and Enantioselective Preparation of N-Alkylated Indole- and Pyrrole-3-Carbaldehydes
- Application : This compound is a useful reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes .
- Method : The process involves a regio- and enantioselective alkylation . The exact experimental procedures and technical details are not provided.
- Results : The outcome of this application is the synthesis of N-alkylated indole- and pyrrole-3-carbaldehydes . Quantitative data or statistical analyses are not available.
安全和危害
属性
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXXECBTWLZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390177 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
6260-86-2 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



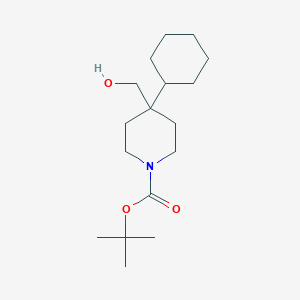
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
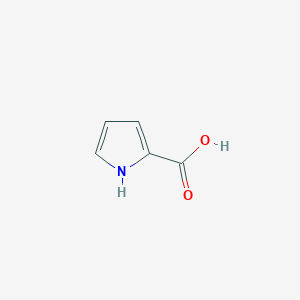
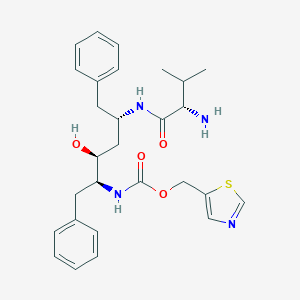
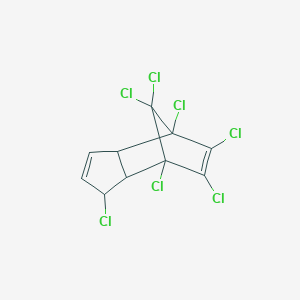
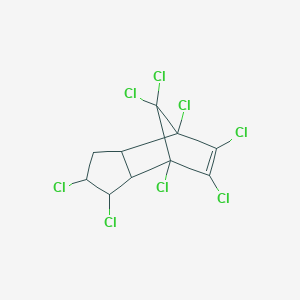
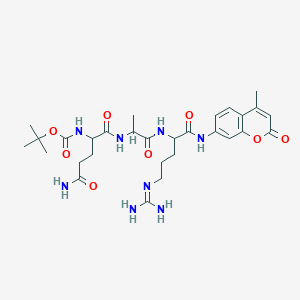
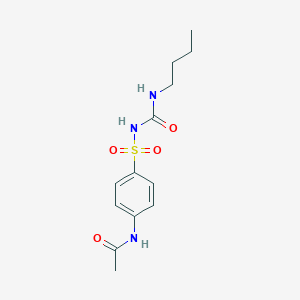
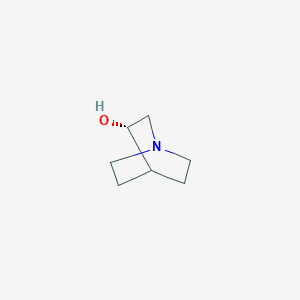
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)

